methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Sulfonylation: The addition of a phenylsulfonyl group to the nitrogen atom of the pyrrole ring.
Esterification: The formation of the carboxylate ester group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may play a role in binding to target proteins, while the bromine atom and carboxylate ester group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-fluoro-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 4-iodo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Biological Activity
Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₀BrNO₄S
- Molecular Weight : 344.18 g/mol
- Melting Point : 137-139 °C
- CAS Number : [2160399]
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The phenylsulfonyl group is believed to facilitate binding to target proteins, while the bromine atom and the carboxylate ester group contribute to the compound's reactivity and stability .
Anticancer Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of cancer cells.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | Hep-2 | 3.25 |
Compound B | P815 | 17.82 |
This compound | A549 | TBD |
These findings suggest that modifications in the pyrrole structure can enhance anticancer properties, making it a viable candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, pyrrole derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis. For example, a related compound demonstrated excellent activity against drug-resistant tuberculosis with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .
Study on Antitumor Activity
In a study assessing the antitumor potential of pyrrole derivatives, this compound was included among several other compounds. The study reported that certain modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that the structural variations significantly impact biological efficacy .
Evaluation of Inhibition Mechanisms
Research has indicated that compounds similar to this compound inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, inhibition of Aurora-A kinase was observed in related compounds, which correlates with reduced tumor growth in vitro and in vivo models .
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)-4-bromopyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c1-18-12(15)11-7-9(13)8-14(11)19(16,17)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKRUXLRHKSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.